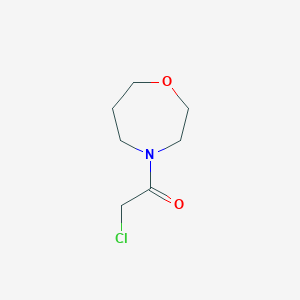
N-chloroacetyl-1,4-oxazepane
Cat. No. B8581363
M. Wt: 177.63 g/mol
InChI Key: OWVHBHFTKOVMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07977331B1
Procedure details


A suspension of 1,4-oxazepane hydrochloride (24.80 g, 180 mmol), sodium acetate (29.60 g, 360 mmol) and acetic acid (20.6 ml, 360 mmol) in tetrahydrofuran (400 ml) was stirred for 1 hr, a solution of chloroacetyl chloride (14.3 ml, 180 mmol) in tetrahydrofuran (100 ml) was added dropwise under ice-cooling, and the mixture was stirred overnight at room temperature. To the reaction mixture was added, sodium hydrogen carbonate (65.7 g, 792 μmmol), and the mixture was stirred for 1 hr. The insoluble material was filtered, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-1:2) to give N-chloroacetyl-1,4-oxazepane (29.8 g, yield 93%).







Yield
93%
Identifiers


|
REACTION_CXSMILES
|
Cl.[O:2]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([O-])(=O)C.[Na+].C(O)(=O)C.[Cl:18][CH2:19][C:20](Cl)=[O:21].C(=O)([O-])O.[Na+]>O1CCCC1>[Cl:18][CH2:19][C:20]([N:5]1[CH2:6][CH2:7][CH2:8][O:2][CH2:3][CH2:4]1)=[O:21] |f:0.1,2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCNCCC1
|
|
Name
|
|
|
Quantity
|
29.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
14.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
65.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-1:2)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)N1CCOCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.8 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
